5-Iodo-1-methyl-1H-indazol-3-amine
Overview
Description
5-Iodo-1-methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H8IN3 . It is a solid substance .
Synthesis Analysis
The synthesis of 1H-indazole-3-amine derivatives, which includes 5-Iodo-1-methyl-1H-indazol-3-amine, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of 5-Iodo-1-methyl-1H-indazol-3-amine consists of 8 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
5-Iodo-1-methyl-1H-indazol-3-amine is a solid substance . It has a molecular weight of 273.08 .Scientific Research Applications
Insights into Halogen Bonding and Molecular Structure
- A study by He, He, Cai, Zhao, & He (2020) focused on the binding mode of a derivative of 5-Iodo-1-methyl-1H-indazol-3-amine. This work used X-ray crystallography, DFT calculations, and molecular docking to understand its interaction with pyruvate dehydrogenase complex E1. It revealed significant insights into halogen bonding and the role of iodine in biological activity, which could guide the design of more potent inhibitors.
Synthesis Techniques and Cross-Coupling Reactions
- The synthesis of 3-aryl-1H-indazol-5-amine derivatives, including 5-Iodo-1-methyl-1H-indazol-3-amine, was achieved using a Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions, as demonstrated by Wang, Ruiyun, Li, Zou, Wu, & Wu (2015). This method offers a streamlined approach for preparing such compounds, highlighting its potential in pharmaceutical and chemical research.
Application in Amination Reactions
- Park, Jeong, Lee, & Kim (2021) presented a method for the synthesis of 1H-indazoles, including 5-Iodo-1-methyl-1H-indazol-3-amine, via silver(I)-mediated intramolecular oxidative C–H amination. This process is efficient for synthesizing various 3-substituted indazoles, showcasing the importance of such compounds in medicinal chemistry.
Exploration of Indazole Derivatives and Antimicrobial Activity
- Research on the synthesis and antimicrobial activity of novel azetidine-2-one derivatives of 1H-benzimidazole, which includes the study of indazole derivatives, was conducted by Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre (2014). This work highlights the potential of indazole derivatives, such as 5-Iodo-1-methyl-1H-indazol-3-amine, in developing new antimicrobial agents.
Regioselective Protection and Subsequent Amine Coupling
- Slade, Pelz, Bodnar, Lampe, & Watson (2009) explored the regioselective protection and subsequent amine coupling reactions of indazoles, including 5-Iodo-1-methyl-1H-indazol-3-amine. This research is significant for understanding the chemical properties and potential applications of indazole derivatives in various fields, including pharmaceutical development.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-iodo-1-methylindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGNBDMFXNNOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297420 | |
Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1-methyl-1H-indazol-3-amine | |
CAS RN |
1227955-23-8 | |
Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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